molecular formula C13H16N2O3 B2975080 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide CAS No. 1421459-46-2

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide

Cat. No. B2975080
CAS RN: 1421459-46-2
M. Wt: 248.282
InChI Key: OVODOFMRDURZDV-UHFFFAOYSA-N
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Description

“1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide” is a chemical compound. It is an azetidine derivative, which is a type of four-membered heterocycle used in organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, azetidines, including derivatives like “1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide,” are valued for their ring strain and stability, which contribute to their unique reactivity . This makes them suitable for drug discovery, where they can be used as building blocks for creating new pharmacologically active molecules. Their application in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders, is of significant interest.

Organic Synthesis

The four-membered azetidine ring is a key structural motif in organic synthesis . The compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to introduce various functional groups, aiding in the development of new synthetic methodologies.

Polymer Science

Azetidine derivatives are used in polymer science, particularly in ring-opening polymerization processes . They can form polyamines with applications ranging from antibacterial coatings to materials templating and gene transfection .

Biochemistry

In biochemistry, azetidine-containing compounds are used to study enzyme-substrate interactions and to design enzyme inhibitors . The unique structure of azetidines allows them to mimic certain biological molecules, making them useful tools in biochemical research.

Neuroscience

Azetidine derivatives are explored for their potential in neuroscience, particularly in the development of treatments for neurodegenerative diseases . Their ability to cross the blood-brain barrier makes them candidates for central nervous system-targeted therapies.

Environmental Science

In environmental science, azetidine derivatives can be used to develop sensors and materials that respond to environmental stimuli . Their reactivity can be utilized to create compounds that change in the presence of specific pollutants, aiding in environmental monitoring and cleanup efforts.

properties

IUPAC Name

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVODOFMRDURZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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